molecular formula C12H26O2S B093855 Dihexyl sulfone CAS No. 16823-61-3

Dihexyl sulfone

Cat. No. B093855
CAS RN: 16823-61-3
M. Wt: 234.4 g/mol
InChI Key: HBOOMWHZBIPTMN-UHFFFAOYSA-N
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Description

Diphenyl sulfone is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, useful for processing highly rigid polymers, e.g., PEEK, which only dissolve in very hot solvents .


Molecular Structure Analysis

The molecular formula of Diphenyl sulfone is C12H10O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “Dihexyl sulfone” are not available, Diphenyl sulfone has been demonstrated to participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .


Physical And Chemical Properties Analysis

Diphenyl sulfone has a molar mass of 218.27 g·mol−1 . It has a melting point of 123 °C (253 °F; 396 K) and a boiling point of 379 °C (714 °F; 652 K) .

Scientific Research Applications

  • Surface Sulfonation in Medical Devices : A study by Gourlay et al. (2010) demonstrated that surface sulfonation can retard the migration of plasticizers like DEHP in medical devices, potentially reducing associated inflammatory responses. This suggests a potential application in improving the biocompatibility of medical devices (Gourlay, Shedden, Horne, & Stefanou, 2010).

  • Environmental Applications : Yanatatsaneejit et al. (2005) used Dihexyl sulfosuccinate in a study on the froth flotation process for removing emulsified ethylbenzene from water, highlighting its potential application in environmental remediation and wastewater treatment (Yanatatsaneejit, Chavadej, Rangsunvigit, & Scamehorn, 2005).

  • Biodegradation Studies : Chmelárová et al. (2008) explored the primary biodegradation of Dihexyl sulfosuccinate, finding effective biotransformation rates in single and mixed bacterial cultures. This indicates its potential role in bioremediation processes (Chmelárová, Zavadska, Huska, & Tóth, 2008).

  • Chemical and Material Sciences : Eastoe et al. (2000) investigated the adsorption of various ionic surfactants, including sodium Dihexyl sulfosuccinate, at the air-water interface. This research has implications in the development of surfactants for industrial and consumer products (Eastoe, Nave, Downer, Paul, Rankin, Tribe, & Penfold, 2000).

  • Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) prepared locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the potential of sulfonated compounds in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).

  • Pharmaceutical Research : Alam et al. (2018) reviewed the synthesis, reactions, and applications of cyclic sulfone derivatives, emphasizing their importance in medicinal chemistry, including their use in the treatment of various diseases (Alam, Shimada, Jahan, Khan, Bhuiyan, Alam, & Matin, 2018).

Mechanism of Action

Dapsone, also known as 4,4’-sulfonyldianiline (SDA) or diaminodiphenyl sulfone (DDS), is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy . Its mechanism of action is probably similar to that of the sulfonamides which involves inhibition of folic acid synthesis in susceptible organisms . It is also used with pyrimethamine in the treatment of malaria .

Safety and Hazards

Diphenyl sulfone is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

While specific future directions for “Dihexyl sulfone” are not available, Diphenyl sulfone-based dyes have shown excellent light-harvesting capability and exhibit efficient intramolecular charge transfer character upon excitation . This suggests potential future applications in the field of photovoltaics .

properties

IUPAC Name

1-hexylsulfonylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOMWHZBIPTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336816
Record name dihexyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexyl sulfone

CAS RN

16823-61-3
Record name dihexyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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